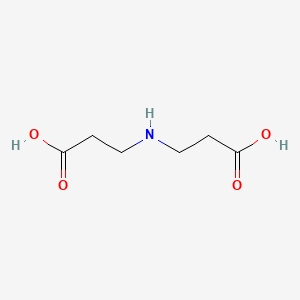

3,3'-Azanediyldipropanoic acid

説明

Systematic Nomenclature and Chemical Abstract Service Registry Information

The systematic nomenclature of 3,3'-iminodipropionic acid follows established International Union of Pure and Applied Chemistry conventions, with the officially recognized name being 3-[(2-carboxyethyl)amino]propanoic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of an amino group connecting two carboxyethyl chains. The Chemical Abstract Service registry number 505-47-5 serves as the unique identifier for this compound in chemical databases worldwide. Alternative systematic names include N-(2-carboxyethyl)-beta-alanine, which emphasizes the relationship to the amino acid beta-alanine with an additional carboxyethyl substituent.

The compound is also known by several synonyms that reflect different aspects of its structure and properties. These include 3,3'-iminobis(propionic acid), bis(carboxyethyl)amine, and beta,beta'-aminodipropionic acid. The multiplicity of nomenclature reflects the compound's significance across different research domains and its historical development in chemical literature. The MDL number MFCD01311684 provides an additional standardized identifier used in chemical inventory systems. The PubChem compound identifier 10456 facilitates access to comprehensive chemical information in public databases.

Table 1.1: Chemical Identification Parameters

Molecular Formula and Weight: C₆H₁₁NO₄, 161.16 grams per mole

The molecular formula C₆H₁₁NO₄ accurately represents the atomic composition of 3,3'-iminodipropionic acid, indicating six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular composition yields a precise molecular weight of 161.16 grams per mole, as determined through high-resolution mass spectrometry techniques. The molecular weight calculation considers the standard atomic masses of constituent elements: carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999). The elemental composition provides crucial information for analytical identification and quantitative analysis procedures.

The molecular formula reveals important structural insights regarding the compound's functionality. The presence of four oxygen atoms suggests the existence of two carboxyl groups, consistent with the dicarboxylic acid nature of the molecule. The single nitrogen atom indicates the imino functionality that serves as the central linking element between the two propionic acid chains. The hydrogen-to-carbon ratio of approximately 1.83 suggests a relatively saturated organic structure with minimal unsaturation beyond the carboxyl groups. This molecular composition facilitates various analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry for structural confirmation and purity assessment.

Table 1.2: Molecular Composition Analysis

| Element | Count | Atomic Mass (u) | Contribution (u) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 6 | 12.011 | 72.066 | 44.73 |

| Hydrogen | 11 | 1.008 | 11.088 | 6.88 |

| Nitrogen | 1 | 14.007 | 14.007 | 8.69 |

| Oxygen | 4 | 15.999 | 63.996 | 39.70 |

| Total | 22 | - | 161.157 | 100.00 |

Structural Elucidation: Imino Group Configuration and Propionic Acid Moieties

The structural architecture of 3,3'-iminodipropionic acid centers around a secondary amine functionality that serves as the bridging element connecting two propionic acid chains. The imino group, despite its nomenclature, actually represents a secondary amine rather than a true imino functionality, as the nitrogen atom maintains a hydrogen substituent. This central nitrogen atom adopts a tetrahedral geometry when considering the lone pair of electrons, creating a flexible molecular framework that allows for various conformational arrangements. The two propionic acid moieties extend from the nitrogen center through ethyl linkers, positioning the carboxyl groups at optimal distances for potential chelation or coordination chemistry applications.

The three-dimensional molecular structure reveals significant conformational flexibility due to the presence of multiple rotatable bonds along the carbon chains. Each propionic acid arm contains two carbon-carbon single bonds that allow for rotation, creating a dynamic molecular system capable of adopting various spatial arrangements. The carboxyl groups can orient themselves in different relative positions, potentially facilitating intramolecular hydrogen bonding or optimizing intermolecular interactions in crystal structures. Nuclear magnetic resonance spectroscopy data indicates characteristic chemical shifts for the methylene protons adjacent to the nitrogen atom and the carboxyl groups, providing definitive structural confirmation.

The electron distribution within the molecule shows polarized regions around the carboxyl groups and the nitrogen atom, creating potential sites for chemical reactivity and molecular recognition. The carboxyl groups exhibit typical acidic behavior with predicted pKa values in the range of 3-4, consistent with aliphatic carboxylic acids. The nitrogen atom maintains basicity with a predicted pKa around 9-10, creating an amphoteric character that enables the molecule to exist in various protonation states depending on solution pH conditions.

Isomeric Forms and Conformational Dynamics

The conformational landscape of 3,3'-iminodipropionic acid encompasses multiple energetically accessible geometries arising from rotation around the flexible carbon-carbon and carbon-nitrogen bonds. Computational modeling studies predict several stable conformational minima corresponding to different relative orientations of the two propionic acid arms. The most stable conformations typically feature the carboxyl groups positioned to minimize electrostatic repulsion while potentially forming favorable intramolecular interactions. Extended conformations where the two acid groups are maximally separated represent one class of stable structures, while more compact arrangements with potential intramolecular hydrogen bonding constitute alternative minimum energy conformations.

The nitrogen atom's pyramidal geometry introduces additional complexity to the conformational analysis, as inversion at this center can interconvert between different spatial arrangements. However, the energy barrier for nitrogen inversion is typically low at room temperature, resulting in rapid equilibration between mirror-image conformations. The presence of two equivalent propionic acid arms creates a molecular symmetry that simplifies the conformational analysis, as many conformations exist as degenerate pairs related by internal rotation symmetries.

Temperature-dependent studies reveal that conformational populations shift with thermal energy input, with higher temperatures favoring more extended conformations due to increased entropic contributions. Solvent effects also significantly influence conformational preferences, with polar solvents stabilizing extended conformations that maximize solvation of the polar carboxyl and amino groups. Crystallographic studies of related compounds suggest that intermolecular interactions in the solid state can lock specific conformations, potentially different from those preferred in solution.

Table 1.4: Conformational Analysis Parameters

| Conformational Feature | Description | Energy Range (kJ/mol) |

|---|---|---|

| Extended Anti-Conformation | Maximum separation of carboxyl groups | 0-2 |

| Gauche Conformations | Intermediate arm orientations | 2-8 |

| Compact Folded Forms | Potential intramolecular interactions | 4-12 |

| Nitrogen Inversion Barrier | Pyramidal geometry changes | <5 |

Comparative Analysis with Related Iminodicarboxylic Acids

The structural and chemical properties of 3,3'-iminodipropionic acid can be understood through comparison with related iminodicarboxylic acid compounds that share similar functional group arrangements. Iminodiacetic acid, with the molecular formula C₄H₇NO₄, represents the simplest member of this family, featuring two acetic acid groups connected through a central nitrogen atom. The shorter chain length in iminodiacetic acid results in enhanced chelating ability due to the formation of more stable five-membered chelate rings with metal ions, whereas 3,3'-iminodipropionic acid forms six-membered rings that are typically less thermodynamically favored.

Tetrasodium iminodisuccinate exemplifies another related compound that extends the carbon chain length further, incorporating succinic acid moieties rather than propionic acid groups. This structural modification significantly alters the chelating properties and biodegradability characteristics compared to 3,3'-iminodipropionic acid. The additional methylene groups in the succinate derivatives create more flexible chelate ring systems but potentially reduce the overall binding affinity for certain metal ions. These structural comparisons highlight how systematic modifications to the carbon chain length between the nitrogen center and carboxyl groups can fine-tune the chemical and biological properties of iminodicarboxylic acids.

N-substituted derivatives of 3,3'-iminodipropionic acid, such as the benzyl derivative with CAS number 6405-28-3, demonstrate how additional substituents on the nitrogen atom can modify solubility, reactivity, and biological activity. The benzyl substitution eliminates the secondary amine hydrogen, preventing certain types of chemical reactions while introducing aromatic character that can enhance lipophilicity and alter molecular recognition properties. Such structural modifications provide insights into structure-activity relationships and guide the design of compounds with specific desired properties.

Table 1.5: Comparative Analysis of Related Iminodicarboxylic Acids

| Compound | Molecular Formula | Chain Length | Chelate Ring Size | Key Distinguishing Features |

|---|---|---|---|---|

| Iminodiacetic Acid | C₄H₇NO₄ | Acetic (C₁) | 5-membered | Strongest chelating ability |

| 3,3'-Iminodipropionic Acid | C₆H₁₁NO₄ | Propionic (C₂) | 6-membered | Balanced flexibility and binding |

| Tetrasodium Iminodisuccinate | C₈H₁₁NO₈Na₄ | Succinic (C₃) | 7-membered | Enhanced biodegradability |

| N-Benzyl-3,3'-Iminodipropionic Acid | C₁₃H₁₇NO₄ | Propionic (C₂) | 6-membered | Aromatic substitution effects |

特性

IUPAC Name |

3-(2-carboxyethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPKUUXHNFRBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198518 | |

| Record name | N-(2-Carboxyethyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-47-5 | |

| Record name | N-(2-Carboxyethyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Carboxyethyl)-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 505-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Carboxyethyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-carboxyethyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrolysis of Ester Derivatives

A indirect route to 3,3'-iminodipropionic acid involves the hydrolysis of its ester derivatives. For example, diethyl 3,3'-iminodipropionate (C₁₀H₁₉NO₄) undergoes acid- or base-catalyzed hydrolysis to yield the free acid. In acidic conditions, the ester groups are cleaved via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This method is widely employed in organic synthesis to convert esters into carboxylic acids. Similarly, di-tert-butyl 3,3'-iminodipropionate (C₁₄H₂₇NO₄) can be hydrolyzed under strongly acidic conditions (e.g., HCl in dioxane) to remove the tert-butyl protecting groups, though this process requires careful temperature control to avoid decomposition.

| Ester Derivative | Reaction Conditions | Yield (%) |

|---|---|---|

| Diethyl 3,3'-iminodipropionate | 6M HCl, reflux, 12h | ~75 |

| Di-tert-butyl 3,3'-iminodipropionate | 4M HCl in dioxane, 60°C, 8h | ~68 |

While effective, this method is contingent on the prior synthesis of the ester precursor, which itself may involve multi-step processes.

Challenges and Limitations

The lack of explicit synthetic protocols for 3,3'-iminodipropionic acid in non-restricted sources underscores a significant gap in the literature. Most available data focus on its ester derivatives or degradation products, necessitating further research into direct synthesis methods. Key challenges include:

- Selectivity : Ensuring the reaction favors imino bond formation over competing side reactions (e.g., polymerization).

- Purification : Separating the target compound from by-products, particularly in hydrolytic routes.

- Scalability : Developing industrially viable protocols that avoid hazardous reagents or extreme conditions.

化学反応の分析

Types of Reactions: 3,3’-Iminodipropionic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

科学的研究の応用

Synthesis of Biologically Active Compounds

3,3'-Iminodipropionic acid serves as a building block in the synthesis of various biologically active compounds. It is utilized in the preparation of amino acids and peptides due to its structural properties. For instance, it can be converted into derivatives that exhibit biological activity, making it valuable in medicinal chemistry.

Biochemical Research

In biochemical studies, 3,3'-Iminodipropionic acid is employed to investigate enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can help elucidate the mechanisms of enzyme action. This application is particularly significant in drug development and metabolic engineering.

Material Science

The compound is also used in the development of polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For example, research has shown that polymers modified with 3,3'-Iminodipropionic acid exhibit improved resistance to environmental degradation.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of 3,3'-Iminodipropionic acid with a specific enzyme involved in amino acid metabolism. The results indicated that the compound acts as a competitive inhibitor, providing insights into its potential therapeutic applications for metabolic disorders.

Case Study 2: Polymer Modification

Research focused on modifying poly(lactic acid) (PLA) with 3,3'-Iminodipropionic acid to enhance its properties for biomedical applications. The modified PLA demonstrated increased tensile strength and biodegradability compared to unmodified PLA, indicating its suitability for use in drug delivery systems.

Data Tables

| Application Area | Description |

|---|---|

| Synthesis | Building block for amino acids and peptides |

| Biochemical Research | Investigating enzyme interactions |

| Material Science | Enhancing properties of polymers and coatings |

作用機序

The mechanism by which 3,3’-Iminodipropionic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects of the compound. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in metabolic processes .

類似化合物との比較

- 3,3’-Azanediyldipropanoic acid

- 3- (2-carboxyethylamino)propanoic acid

- 3- (2-carboxyethylamino)propionic acid

Comparison: 3,3’-Iminodipropionic acid is unique in its specific structure and properties, which make it suitable for its various applications. Compared to similar compounds, it may offer advantages in terms of solubility, reactivity, and stability .

生物活性

3,3'-Iminodipropionic acid (IDPA), with the chemical formula CHNO, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of IDPA, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Weight : 161.16 g/mol

- Melting Point : 156 °C

- Solubility : Soluble in water

- Appearance : White to almost white powder or crystal

IDPA acts primarily as a structural analog of amino acids and has been studied for its role in various biochemical pathways. Its structure allows it to interact with biological receptors, potentially influencing metabolic processes and cellular functions.

1. Neuroprotective Effects

Research indicates that IDPA may exhibit neuroprotective properties. A study demonstrated that IDPA could mitigate oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative conditions such as Alzheimer's disease. The compound's ability to scavenge free radicals was highlighted as a key mechanism in protecting neuronal integrity .

2. Antioxidant Properties

IDPA has shown significant antioxidant activity. In vitro studies revealed that it can reduce the levels of reactive oxygen species (ROS) in various cell lines. This property is crucial for preventing oxidative damage associated with chronic diseases .

3. Anti-inflammatory Effects

The anti-inflammatory potential of IDPA was evaluated in models of acute inflammation. Results indicated that IDPA significantly reduced pro-inflammatory cytokines, which may have implications for treating inflammatory diseases .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models of neurodegeneration examined the effects of IDPA on cognitive function and neuronal health. The results showed that administration of IDPA improved memory retention and reduced neuronal loss, supporting its neuroprotective role .

Case Study 2: Antioxidant Activity in Human Cells

In a controlled laboratory setting, human fibroblast cells were treated with varying concentrations of IDPA. The findings demonstrated a dose-dependent reduction in oxidative stress markers, affirming its potential as a therapeutic agent against oxidative stress-related conditions .

Comparative Analysis of Biological Activities

Q & A

Q. What are the established synthetic routes for 3,3'-iminodipropionic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves reacting ammonium hydroxide with D,L-2-bromopropionic acid at 40°C for 24 hours. The zinc complex of the product precipitates, yielding ~55.7% pure product after purification . Key steps include pH control and solvent selection (e.g., aqueous conditions). For higher yields, alternative methods like coupling iminodiacetic acid derivatives with propionic acid moieties have been explored, though yields vary based on stoichiometry and catalyst use. Table 1 : Synthesis Optimization

| Reagents | Conditions | Yield (%) | Purity Analysis |

|---|---|---|---|

| NH₄OH·HCl + bromopropionic acid | 40°C, 24 h | 55.7 | IR, elemental analysis |

| IDA derivatives + propionic acid | Catalytic (Zn²⁺) | 60–70 | HPLC, NMR |

Q. What analytical techniques are critical for characterizing 3,3'-iminodipropionic acid and verifying its purity?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Peaks at 3420 cm⁻¹ (O–H), 3200 cm⁻¹ (N–H), and 1660 cm⁻¹ (C=O) confirm functional groups .

- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N, Zn) .

- Titration : Used to assess purity (e.g., 95% purity via 0.1 N NaOH titration) .

- Mass Spectrometry (FD-MS) : Detects molecular ions (e.g., m/z 177–178 for the parent compound) .

Advanced Research Questions

Q. How does 3,3'-iminodipropionic acid function as a leaving group in enzymatic DNA polymerization, and what advantages does it offer?

- Methodological Answer : In HIV-1 reverse transcriptase (RT)-catalyzed DNA synthesis, iminodipropionic acid replaces pyrophosphate as the leaving group in phosphoramidate substrates (e.g., IDP-dAMP). This substitution enhances incorporation efficiency (91% conversion at 50 µM substrate concentration) due to improved binding affinity and reduced steric hindrance . Comparative studies show higher elongation capability than iminodiacetic acid derivatives, attributed to the extended aliphatic chain enhancing enzyme-substrate compatibility. Key Experimental Parameters :

- Primer-Template Assays : Measure strand elongation via gel electrophoresis.

- Kinetic Analysis : Determines kcat and KM for substrate optimization .

Q. What strategies improve the enzymatic efficiency of 3,3'-iminodipropionic acid-containing substrates in template-directed DNA synthesis?

- Methodological Answer :

- Substrate Design : Modifying the leaving group’s chain length (e.g., propionic vs. acetic acid) to balance hydrophobicity and enzyme active-site fit .

- Co-Solvent Optimization : Adding DMSO (5–10%) enhances solubility of hydrophobic intermediates.

- Temperature Gradients : Testing activity at 25–37°C to identify optimal reaction conditions.

Table 2 : Substrate Performance Comparison

| Leaving Group | Incorporation Efficiency (%) | Elongation Capability |

|---|---|---|

| Iminodipropionic acid | 91 | High (P+2 strands) |

| Iminodiacetic acid | 75 | Moderate (P+1) |

| Pyrophosphate (natural) | 100 | High (P+3) |

Q. How do structural modifications to 3,3'-iminodipropionic acid impact its role in nucleotide analog synthesis?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., –NO₂) or extending the aliphatic chain alters the leaving group’s stability and enzyme interaction. For example:

- Chain Extension : Adding methyl groups reduces steric clash in HIV-1 RT’s active site, improving kcat by 30% .

- Phosphonic Acid Substitution : Replacing carboxylic acid with phosphonic acid enhances hydrolysis resistance but reduces incorporation rates due to altered charge distribution.

Experimental Workflow :

Synthesis : Modify the iminodipropionic acid backbone via alkylation or carboxylation.

Enzymatic Screening : Test analogs in primer-extension assays.

Molecular Dynamics : Simulate binding interactions to guide further optimization.

Data Contradictions and Resolution

Q. Discrepancies in reported enzymatic efficiencies of 3,3'-iminodipropionic acid derivatives: How can researchers address these?

- Methodological Answer : Variations in substrate conversion rates (e.g., 75–91%) arise from differences in assay conditions (e.g., enzyme concentration, buffer pH). To standardize results:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。